Methyl 3-methyl-3-(pyridin-4-ylcarbamoylamino)azetidine-1-carboxylate
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Overview
Description
Methyl 3-methyl-3-(pyridin-4-ylcarbamoylamino)azetidine-1-carboxylate is a synthetic organic compound featuring a unique azetidine ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a pyridine ring and an azetidine ring in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3-(pyridin-4-ylcarbamoylamino)azetidine-1-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the azetidine ring, followed by functionalization to introduce the pyridine and carbamoyl groups.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids. For instance, the cyclization of 3-amino-3-methylbutanoic acid under acidic conditions can yield the azetidine ring.
Functionalization: The introduction of the pyridine ring can be achieved through nucleophilic substitution reactions. For example, reacting the azetidine derivative with 4-chloropyridine in the presence of a base like potassium carbonate can introduce the pyridine moiety.
Carbamoylation: The final step involves the introduction of the carbamoyl group. This can be done by reacting the intermediate with an isocyanate derivative, such as methyl isocyanate, under controlled conditions to form the desired carbamoylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Aminoazetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-methyl-3-(pyridin-4-ylcarbamoylamino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used to study the interactions of azetidine-containing molecules with biological systems. Its structural features make it a candidate for probing enzyme-substrate interactions and studying the effects of azetidine derivatives on cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of the pyridine ring suggests possible interactions with nicotinic acetylcholine receptors, making it a candidate for drug development targeting neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-(pyridin-4-ylcarbamoylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can interact with receptors or enzymes, while the azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-3-(pyridin-3-ylcarbamoylamino)azetidine-1-carboxylate: Similar structure but with the pyridine ring at the 3-position.
Ethyl 3-methyl-3-(pyridin-4-ylcarbamoylamino)azetidine-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-methyl-3-(pyridin-4-ylamino)azetidine-1-carboxylate: Lacks the carbamoyl group.
Uniqueness
Methyl 3-methyl-3-(pyridin-4-ylcarbamoylamino)azetidine-1-carboxylate is unique due to the specific positioning of the pyridine and carbamoyl groups, which can influence its reactivity and interactions with biological targets. This specific arrangement can lead to distinct pharmacological properties and synthetic utility compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-methyl-3-(pyridin-4-ylcarbamoylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-12(7-16(8-12)11(18)19-2)15-10(17)14-9-3-5-13-6-4-9/h3-6H,7-8H2,1-2H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYOFUGNUAGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC)NC(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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